molecular formula C12H10F2N2 B3260587 1,2-Bis(4-fluorophenyl)hydrazine CAS No. 332-06-9

1,2-Bis(4-fluorophenyl)hydrazine

Cat. No.: B3260587
CAS No.: 332-06-9
M. Wt: 220.22 g/mol
InChI Key: BGBXPPKLBSSJJY-UHFFFAOYSA-N
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Description

1,2-Bis(4-fluorophenyl)hydrazine is a derivative of hydrazine, a class of chemical compounds with two nitrogen atoms linked via a covalent bond . It carries two 4-fluorophenyl substituents . It is considered as a versatile reactant used in various syntheses .


Synthesis Analysis

A series of 1-[2,4-bis(bis(4-fluorophenyl)methyl)naphthylimino]-2-aryliminoacenaphthylene derivatives was prepared and used to react with (DME)NiBr2 to form the title complexes . The organic compounds were characterized by 1H/13C NMR measurements, FT-IR spectra, and elemental analysis .


Molecular Structure Analysis

The molecular formula of this compound is C6H7FN2 . Its average mass is 126.132 Da and its monoisotopic mass is 126.059326 Da .


Chemical Reactions Analysis

This compound is a versatile reactant used in various syntheses such as domino synthesis of indoles by zinc-promoted hydrohydrazination of terminal alkynes .

Scientific Research Applications

Metal Ion Detection

1,2-Bis(4-fluorophenyl)hydrazine derivatives have been explored in the development of fluorescent chemosensors. For instance, a hydrazine derived Bis(2-hydroxybenzylidene)-[1,1'-biphenyl]-2,2'-dicarbohydrazide has shown promising results as a fluorescent chemosensor for detecting metal ions like Al³⁺ and Zn²⁺. This sensor works through a color change visible to the naked eye, a characteristic highly desirable for practical applications in metal ion detection (Hoque et al., 2022).

Bioanalysis and Chemosensing

Derivatives of this compound, such as BOPHY (Bis(difluoroboron)-1,2-bis[(1H-pyrrol-2-yl)methylene]hydrazine), have garnered attention for their applications in bioanalysis. A notable application is the fluorescent turn-on detection of Cu²⁺ ions, demonstrating their potential in cellular imaging and selective metal ion sensing (Li et al., 2016). Additionally, BOPHY fluorophores have been extensively used in various research areas like bioimaging and chemosensing due to their high quantum yields, fine-tuned absorption, and emission spectra, and good photostability and biocompatibility (Bismillah & Aprahamian, 2021).

Photophysical Properties

The photophysical properties of this compound derivatives have been explored, especially in the context of fluorescent probes and sensors. For instance, a study on the bis(BF2) core complex containing a 1,8-naphthyridine derivative exhibited significant two-photon absorption and excited fluorescence properties, highlighting the potential of these compounds in advanced photonic applications (Li et al., 2010).

Mechanism of Action

While the specific mechanism of action for 1,2-Bis(4-fluorophenyl)hydrazine is not mentioned in the search results, it’s worth noting that flunarizine, a drug that contains a bis(4-fluorophenyl)methyl group, is a selective calcium antagonist with moderate other actions including antihistamine, serotonin receptor blocking, and dopamine D2 blocking activity .

Safety and Hazards

The safety data sheet for a related compound, (2-Fluorophenyl)piperazine, indicates that it is considered hazardous. It can cause severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin .

Properties

IUPAC Name

1,2-bis(4-fluorophenyl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBXPPKLBSSJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NNC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401302657
Record name 1,2-Bis(4-fluorophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401302657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332-06-9
Record name 1,2-Bis(4-fluorophenyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Bis(4-fluorophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401302657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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